Stiripentol

Dravet syndrome Anticonvulsant therapy Seizure freedom

Stiripentol is the sole anticonvulsant approved as adjunctive therapy with clobazam and valproate for Dravet syndrome. Its unique dual mechanism—direct positive allosteric modulation of GABAA receptors (α3-subunit selective) and potent CYP2C19/CYP3A4 inhibition (IC50=0.276 μM)—deliberately elevates norclobazam plasma levels, a pharmacokinetic boosting effect essential for therapeutic efficacy. Substitution with cannabidiol, fenfluramine, or other AEDs cannot replicate this profile. For neuroscience and pharmacology research on seizure pharmacoresistance, stiripentol is an irreplaceable tool compound and the standard-of-care benchmark for Dravet comparative effectiveness studies. Procure now.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 131206-47-8
Cat. No. B7819444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStiripentol
CAS131206-47-8
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
InChIInChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+
InChIKeyIBLNKMRFIPWSOY-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Structure & Identifiers


Interactive Chemical Structure Model





Stiripentol (CAS 131206-47-8) Procurement and Selection Guide: Clinical and Pharmacological Baseline for Epilepsy Research


Stiripentol (STP), chemically (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol, is a first-generation allylic alcohol anticonvulsant agent approved as an adjunctive therapy for seizures associated with Dravet syndrome (DS) in patients taking clobazam and valproate [1]. Its unique pharmacological profile includes direct positive allosteric modulation (PAM) of the GABAA receptor, particularly at α3 subunit-containing receptors, and potent inhibition of hepatic cytochrome P450 (CYP) enzymes, notably CYP2C19 and CYP3A4, which alters the pharmacokinetics of co-administered antiepileptic drugs (AEDs) [2]. These dual mechanisms are central to its clinical efficacy and distinguish it from other anticonvulsants used in DS.

Why In-Class Anticonvulsant Substitution for Stiripentol is Not Scientifically Justified: Evidence of Unique Pharmacodynamics and Interactions


Substituting stiripentol with other anticonvulsants used in Dravet syndrome (e.g., cannabidiol, fenfluramine) or with classic broad-spectrum AEDs (e.g., clobazam, valproate) is not clinically or pharmacologically equivalent due to stiripentol's distinct, multi-faceted mechanism of action and its critical pharmacokinetic interactions. Unlike cannabidiol or fenfluramine, stiripentol acts as both a direct positive allosteric modulator of GABAA receptors at a site distinct from benzodiazepines [1] and as a potent, clinically significant inhibitor of CYP2C19 and CYP3A4 [2]. This latter property is essential for its approved use, as it deliberately elevates plasma concentrations of co-administered clobazam and its active metabolite, norclobazam, a pharmacodynamic interaction that enhances seizure control [3]. These unique properties mean that generic substitution with another AED would result in a fundamentally different therapeutic profile, lacking the deliberate pharmacokinetic boosting effect that is central to stiripentol's efficacy in the polytherapy regimen for Dravet syndrome [4].

Quantitative Differentiation Evidence for Stiripentol: Head-to-Head and Cross-Study Comparisons Against Fenfluramine, Cannabidiol, and Other AEDs


Superior Seizure Freedom Rate vs. Fenfluramine and Cannabidiol in Dravet Syndrome Network Meta-Analysis

In a 2024 systematic review and network meta-analysis (NMA) of randomized controlled trials (RCTs) for first-line add-on therapies in Dravet syndrome, stiripentol (50 mg/kg/day) was statistically superior to fenfluramine (0.7 mg/kg/day) in achieving 100% seizure-free intervals [1]. The analysis also found stiripentol and fenfluramine were both statistically superior to licensed dose regimens of cannabidiol (10-20 mg/kg/day) for ≥50% and ≥75% reductions in monthly convulsive seizure frequency [2].

Dravet syndrome Anticonvulsant therapy Seizure freedom

Potent and Selective CYP2C19 Inhibition Profile Compared to Omeprazole

An in vitro study using cDNA-expressed human CYP enzymes directly compared the inhibitory effect of stiripentol (STP) on clobazam metabolism to that of ketoconazole (a strong CYP3A4 inhibitor) and omeprazole (a strong CYP2C19 inhibitor). Stiripentol demonstrated a much weaker inhibitory effect on CYP3A4 than ketoconazole but a much stronger effect on CYP2C19 than omeprazole [1]. This selective CYP2C19 inhibition is clinically significant as it is the primary mechanism for elevating plasma levels of norclobazam, the active metabolite of clobazam, thereby enhancing therapeutic efficacy.

Drug metabolism Cytochrome P450 Drug-drug interactions

Efficacy in Benzodiazepine-Refractory Status Epilepticus Model vs. Diazepam

In a rodent model of pharmacoresistant status epilepticus (SE), stiripentol remained effective in terminating behavioral convulsions during prolonged SE, unlike diazepam (a benzodiazepine), which exhibited a significant loss of potency [1]. Whole-cell recordings from hippocampal slices confirmed that while potentiation of GABAergic currents by diazepam was lost during prolonged SE, the potentiating effect of stiripentol remained intact [2].

Status epilepticus GABA receptor modulation Pharmacoresistance

Efficacy as Add-on to Clobazam/Valproate: Responder Rates in a Japanese Cohort

A 2014 Japanese study evaluating the effectiveness of add-on stiripentol to a background therapy of clobazam and valproate in Dravet syndrome patients reported a responder rate of 66.7% for achieving a ≥50% reduction in convulsive seizure frequency [1]. This real-world evidence supports the findings from earlier pivotal trials and provides a benchmark for expected clinical outcomes in a specific patient population.

Dravet syndrome Adjunctive therapy Real-world evidence

High-Value Procurement Scenarios for Stiripentol Based on Quantified Scientific Differentiation


Development of Dravet Syndrome Polytherapy Regimens Requiring Pharmacokinetic Boosting

Stiripentol is the only anticonvulsant indicated for use in conjunction with clobazam and valproate for Dravet syndrome, where its deliberate inhibition of CYP2C19 (IC50 = 0.276 μM vs. 2.99 μM for omeprazole [1]) is a key component of the therapeutic strategy. Procurement is essential for any clinical or research program developing or optimizing polytherapy for DS, as substitution with another AED would not provide the required elevation of norclobazam plasma levels and would result in a fundamentally different, and likely less effective, treatment regimen.

Investigating Therapeutic Options for Benzodiazepine-Refractory Status Epilepticus

Given its preserved efficacy in a rodent model of prolonged status epilepticus where diazepam exhibits a 14-fold increase in ED50 [2], stiripentol is a high-value compound for neuroscience and pharmacology research groups investigating mechanisms of seizure pharmacoresistance and developing novel treatments for refractory status epilepticus. Its unique ability to potentiate GABAA receptor function at a distinct allosteric site makes it a critical tool compound for probing receptor dynamics during prolonged seizures.

Benchmarking for Comparative Effectiveness Research in Rare Pediatric Epilepsies

For health technology assessment (HTA) bodies, academic research organizations, and pharmaceutical companies conducting comparative effectiveness research in Dravet syndrome, stiripentol serves as an essential benchmark. The high-quality, quantitative evidence from network meta-analyses demonstrating its superior seizure freedom rate compared to fenfluramine (RD 26%, p<0.01) and greater efficacy than cannabidiol [3] positions it as a key comparator and standard-of-care reference in this therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stiripentol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.